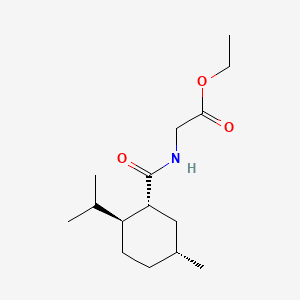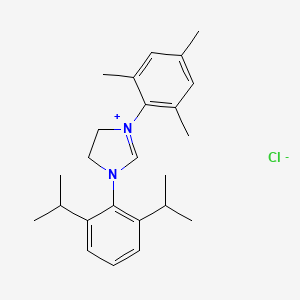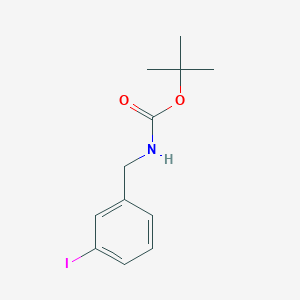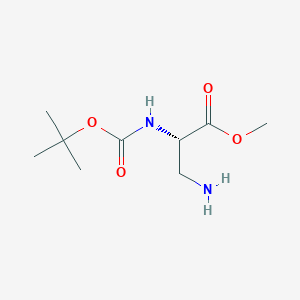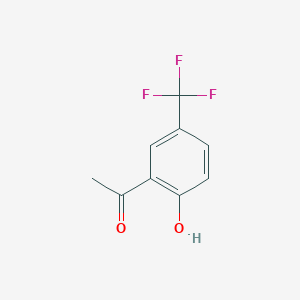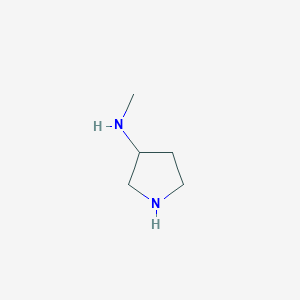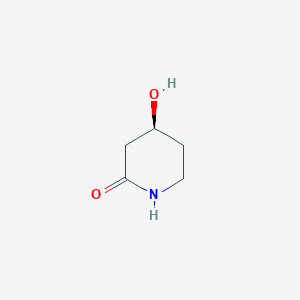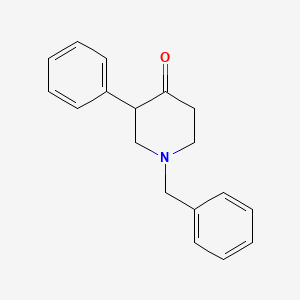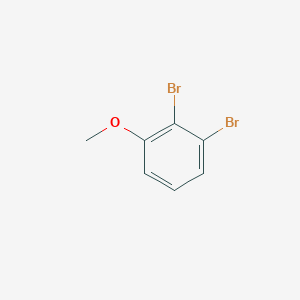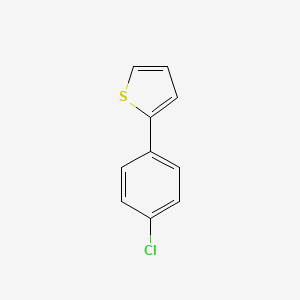
2',4'-二氯丁酰苯酮
描述
2’,4’-Dichlorobutyrophenone is a chemical compound with the molecular formula C10H10Cl2O and a molecular weight of 217.09 . It is a clear liquid that can range in color from light yellow to brown .
Synthesis Analysis
The synthesis of 2’,4’-Dichlorobutyrophenone involves a reaction between 2,4-dichlorobenzoyl chloride and propylmagnesium chloride in the presence of cuprous iodide . The mixture is cooled to -20°C under argon, and then the solution of propylmagnesium chloride is added dropwise .Molecular Structure Analysis
The InChI code for 2’,4’-Dichlorobutyrophenone is 1S/C10H10Cl2O/c1-2-3-10(13)8-5-4-7(11)6-9(8)12/h4-6H,2-3H2,1H3 . This indicates the presence of 10 carbon atoms, 10 hydrogen atoms, 2 chlorine atoms, and 1 oxygen atom in the molecule.Chemical Reactions Analysis
The primary chemical reaction involved in the synthesis of 2’,4’-Dichlorobutyrophenone is the reaction between 2,4-dichlorobenzoyl chloride and propylmagnesium chloride . This reaction is facilitated by the presence of cuprous iodide .Physical And Chemical Properties Analysis
2’,4’-Dichlorobutyrophenone has a boiling point of 141°C at 12mmHg and a density of 1.23 . Its refractive index ranges from 1.5410 to 1.5450 .科学研究应用
除草剂毒性和环境影响
2',4'-二氯丁酰苯酮与广泛用于农业和城市活动中的除草剂2,4-二氯苯氧乙酸(2,4-D)密切相关。对其毒理学和致突变性的研究已取得进展,重点关注职业风险、神经毒性、对除草剂的抗性以及对非靶标物种(尤其是水生物种)的影响。这些研究有助于理解这类化学物质对环境和健康的影响(Zuanazzi, Ghisi, & Oliveira, 2020)。
光化学行为
对与2',4'-二氯丁酰苯酮结构相似的氯酚的光化学行为的研究揭示了与非卤代酚相比独特的性质。这涉及到C-Cl键的断裂,氯在环上的位置强烈影响转化。这些见解对于理解这些化合物的环境降解和行为至关重要(Boule, Guyon, & Lemaire, 1982)。
水处理中的电化学氧化
使用电化学氧化和Oxone降解水中的2,4-二氯苯氧乙酸的研究显示出有效的去除策略。这项研究对于开发处理受污染水源的方法并减少环境污染具有重要意义(Jaafarzadeh, Ghanbari, & Zahedi, 2018)。
水生生物的抗氧化反应
对水生生物对2,4-二氯苯酚暴露的抗氧化反应进行的调查提供了有关污染潜在生物标志物以及这类化合物对水生态系统的影响的见解(Zhang, Shen, Wang, Wu, & Xue, 2004)。
免疫检测技术
开发用于检测2,4-二氯苯氧乙酸等除草剂的生物传感器展示了监测环境污染的进展。这项研究有助于早期发现和管理除草剂污染(Kaláb & Skládal, 1995)。
声化降解研究
对水溶液中2,4-二氯苯氧乙酸的声化降解进行的研究提供了关于环境修复的先进氧化过程的见解。这对于开发处理受污染水源的新方法至关重要(Peller, Wiest, & Kamat, 2001)。
作为除草剂的作用方式
对2,4-二氯苯氧乙酸的分子作用方式的研究突出了其作为除草剂的作用,包括其在处理过程中的生理过程、感知和信号传导。这对于理解这类化学物质如何影响植物生长及其潜在风险至关重要(Song, 2014)。
制药中间体的合成
探讨了二乙酮在合成制药中间体中的应用,包括水解、氧化、醚化、环化和进一步反应的过程。这对于制药行业和新药物的开发具有重要意义(Liu, 2006)。
细菌降解
对土壤中2,4-二氯苯氧乙酸的细菌降解研究揭示了有助于其失活的生物因素。这项研究对于理解除草剂的生物降解和管理土壤污染至关重要(Rogoff & Reid, 1956)。
细菌内生菌增强植物修复
研究细菌内生菌增强对受2,4-二氯苯氧乙酸污染的基质的植物修复的影响,为环境清理提供了创新方法。这突显了利用细菌协助除草剂污染区域修复的潜力 (Germaine, Liu, Garcia Cabellos, Hogan, Ryan, & Dowling, 2006)。
安全和危害
作用机制
Target of Action
The primary targets of the compound 2’,4’-Dichlorobutyrophenone are currently unknown. This compound is an important intermediate for pesticides and pharmaceuticals
Mode of Action
As an intermediate in the production of pesticides and pharmaceuticals, it likely interacts with its targets to induce a desired effect . The exact nature of these interactions and the resulting changes require further investigation.
Biochemical Pathways
Given its role as an intermediate in the production of pesticides and pharmaceuticals, it may be involved in various biochemical pathways depending on the final product . The downstream effects of these pathways are subject to the specific context of the compound’s use.
Result of Action
As an intermediate in the production of pesticides and pharmaceuticals, its effects would likely depend on the specific context of its use .
属性
IUPAC Name |
1-(2,4-dichlorophenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O/c1-2-3-10(13)8-5-4-7(11)6-9(8)12/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCJYMLJTUZGDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10524848 | |
| Record name | 1-(2,4-Dichlorophenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10524848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66353-47-7 | |
| Record name | 1-(2,4-Dichlorophenyl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66353-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4-Dichlorophenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10524848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


